molecular formula C18H22N2O4 B1679961 Quinocarcin CAS No. 84573-33-1

Quinocarcin

Cat. No. B1679961
CAS RN: 84573-33-1
M. Wt: 330.4 g/mol
InChI Key: VOUMVHRRAVBACH-MQZHMRIFSA-N
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Description

Quinocarcin is a potent antitumor antibiotic derived from Streptomyces melanovinaceus nov.sp . It plays a key role in the construction of the tetracyclic THIQ-pyrrolidine core scaffold .


Synthesis Analysis

The total synthesis of Quinocarcin involves a mild fluoride-induced aryne annulation to build a key isoquinoline-containing intermediate that comprises the entire carbon scaffold of the natural product . The synthesis also involves the construction of nitrogen-containing heterocycles from free amines, sulfonamides, and intramolecular amination of the bromoallene .


Molecular Structure Analysis

Quinocarcin belongs to the tetrahydroisoquinoline family of antitumor antibiotics . It has a unique two-carbon fragment, the origin of which has been a subject of research .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Quinocarcin include a fluoride-induced aryne annulation and an intramolecular alkyne hydroamination .

Scientific Research Applications

Core Assembly Mechanism of Quinocarcin

Quinocarcin and its related compound SF-1739, known for their potent antitumor properties, have a unique core structure that involves a tetracyclic tetrahydroisoquinoline (THIQ)-pyrrolidine scaffold. The biosynthetic gene clusters for these compounds were identified, revealing insights into their complex nonribosomal peptide synthetase (NRPS) assembly mechanism. Specifically, the Qcn18/Cya18 complex plays a pivotal role in generating the dehydroarginine extender unit, an essential component of the pyrrolidine ring. This discovery paves the way for understanding the intricate biosynthetic pathway, which involves sequential reactions crucial for forming the core structure of quinocarcin and SF-1739 (Hiratsuka et al., 2013).

Synthetic Approaches to Quinocarcin

Researchers have made significant progress in synthesizing quinocarcin, a complex molecule with substantial antiproliferative properties. A notable method involves the directed condensation of α-amino aldehyde intermediates. This process effectively generates bis-amino nitriles as intermediate compounds, which are then transformed into quinocarcin through several synthetic steps. This synthetic approach underscores the molecule's intricate structure and the ingenuity required to replicate it in a laboratory setting (Kwon & Myers, 2005).

Synthesis via Aryne Annulation

Another innovative approach to synthesizing quinocarcin involves aryne annulation. This method has led to a rapid, asymmetric total synthesis of quinocarcin, marking the shortest synthetic route to date. The process utilizes a mild fluoride-induced aryne annulation to construct a key isoquinoline-containing intermediate that encompasses the entire carbon framework of the natural product (Allan & Stoltz, 2008).

Safety And Hazards

Safety measures for handling Quinocarcin include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions of Quinocarcin research could involve further elucidation of its biosynthetic pathways and exploration of its potential as an antitumor agent .

properties

IUPAC Name

(1S,2R,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-19-12-7-10(18(21)22)16(19)11-6-9-4-3-5-14(23-2)15(9)13-8-24-17(12)20(11)13/h3-5,10-13,16-17H,6-8H2,1-2H3,(H,21,22)/t10-,11+,12+,13+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUMVHRRAVBACH-RXCQEBQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=CC=C4)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@H]5N3[C@@H]2OC5)C(=CC=C4)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501004854
Record name 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinocarcin

CAS RN

84573-33-1
Record name (-)-Quinocarcin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84573-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinocarcin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084573331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501004854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
682
Citations
T Fukuyama, JJ Nunes - Journal of the American Chemical …, 1988 - ACS Publications
(12) Owing to the discrepancy of the specific optical rotations, 7b was subjected to ozonolysis and gave the benzoylristosamine on further treatment in 75% yield [[a] D10-15.3 (c 0.5, …
Number of citations: 103 pubs.acs.org
SL Fang, MX Jiang, S Zhang, YJ Wu, BF Shi - Organic letters, 2019 - ACS Publications
A scalable and unified strategy is described for the synthesis of (−)-quinocarcin, an important tetrahydroisoquinoline antitumor alkaloid. The strategy allows the practical formal synthesis …
Number of citations: 15 pubs.acs.org
YC Wu, M Liron, J Zhu - Journal of the American Chemical Society, 2008 - ACS Publications
(−)-Quinocarcin (1) has been synthesized in a longest linear sequence of 22 steps from 3-hydroxybenzaldehyde in 16% overall yield. The Pictet−Spengler reaction of l-tert-butyl-2-bromo…
Number of citations: 93 pubs.acs.org
P Garner, WB Ho, H Shin - Journal of the American Chemical …, 1993 - ACS Publications
… structure elucidation of (-)-quinocarcin (1), an antitumor antibiotic that … of synthetic and natural quinocarcin confirms that the … 1 is provided by a NOESY experiment on quinocarcin citrate. …
Number of citations: 104 pubs.acs.org
P Garner, WB Ho, SK Grandhee… - The Journal of …, 1991 - ACS Publications
Exploratory work culminating in an enantioselective approach to the DNA-reactive alkaloid quinocarcin (1) is detailed. The key step involves auxiliary-controlled dipolar cycloaddition …
Number of citations: 88 pubs.acs.org
F TOMITA, K TAKAHASHI, T TAMAOKI - The Journal of Antibiotics, 1984 - jstage.jst.go.jp
… of Quinocarcin on DNA Polymerase The effect of quinocarcin … The preincubation of the enzyme with quinocarcin for one … quinocarcin, while the preincubation of the template DNA with …
Number of citations: 97 www.jstage.jst.go.jp
KL Ji, SF He, DD Xu, WX He, JF Zheng… - Angewandte …, 2023 - Wiley Online Library
… Having successfully constructed the D ring of quinocarcin, we proceeded to the synthesis of the natural (−)-quinocarcin (Scheme 5). Toward this end, we then attempted the …
Number of citations: 2 onlinelibrary.wiley.com
KM Allan, BM Stoltz - Journal of the American Chemical Society, 2008 - ACS Publications
Described in this report is a rapid asymmetric total synthesis of the tetrahydroisoquinoline antitumor antibiotic (−)-quinocarcin. The sequence employs a mild fluoride-induced aryne …
Number of citations: 109 pubs.acs.org
S Kwon - 2005 - search.proquest.com
A concise, enantioselective synthesis of the natural antiproliferative agent (−)-quinocarcin (1) was achieved by the directed condensation of optically active α-amino aldehydes. …
Number of citations: 2 search.proquest.com
H Chiba, S Oishi, N Fujii, H Ohno - … Chemie International Edition, 2012 - Wiley Online Library
… a was successfully converted into quinocarcin using procedure reported by … quinocarcin were identical to those of the original isolation report and to the reports on synthetic quinocarcin…
Number of citations: 68 onlinelibrary.wiley.com

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